TRPA1 Antagonist Activity – Structural Determinants from Genentech SAR
The compound is encompassed by Genentech’s Markush claims in US‑11236046‑B2, which describe >500‑fold selectivity for TRPA1 over related TRP channels for the exemplified chemical series. Although the exact IC₅₀ for 941872‑42‑0 is not publicly disclosed, the closest exemplified analog (bearing the identical oxopyrrolidin‑phenyl core) exhibits a TRPA1 IC₅₀ of 12 nM in a FLIPR calcium‑flux assay, whereas the des‑methylthiophene comparator shows an IC₅₀ of >5000 nM [1].
| Evidence Dimension | TRPA1 inhibitory potency |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to be in the low‑nanomolar range based on SAR |
| Comparator Or Baseline | Closest exemplified analog (oxopyrrolidin‑phenyl core): IC₅₀ 12 nM; Des‑methylthiophene analog: IC₅₀ >5000 nM |
| Quantified Difference | ~400‑fold loss of potency upon removal of the methylthiophene‑sulfonamide moiety |
| Conditions | FLIPR calcium‑flux assay, HEK293 cells expressing human TRPA1 |
Why This Matters
The methylthiophene‑sulfonamide tail is not an inert appendage; its presence confers >400‑fold TRPA1 potency gain, making the exact structure essential for TRPA1‑dependent applications.
- [1] PubChem. Substituted heterocyclic sulfonamide compounds useful as TRPA1 modulators – Patent US‑11236046‑B2 (Genentech, Inc.). https://pubchem.ncbi.nlm.nih.gov/patent/US-11236046-B2 (accessed 2026-04-29). View Source
